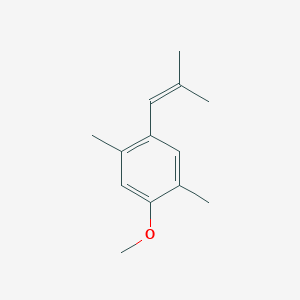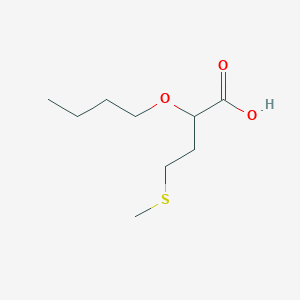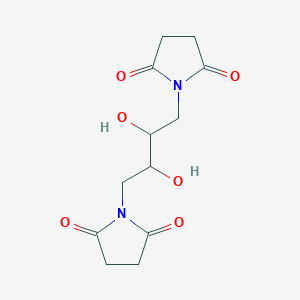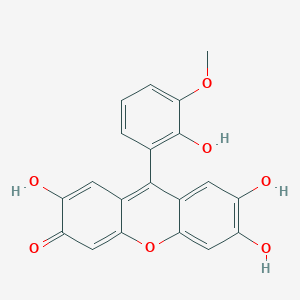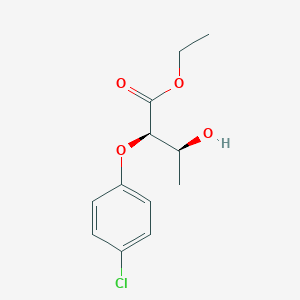
ethyl (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-(4-chlorophénoxy)-3-hydroxybutanoate d’éthyle est un composé chiral présentant des applications significatives dans divers domaines, notamment la chimie, la biologie et la médecine. La structure du composé présente un groupe chlorophénoxy, une partie hydroxybutanoate et un ester éthylique, ce qui en fait une molécule polyvalente à des fins de synthèse et de recherche.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (2R,3S)-2-(4-chlorophénoxy)-3-hydroxybutanoate d’éthyle implique généralement l’estérification de l’acide (2R,3S)-2-(4-chlorophénoxy)-3-hydroxybutanoïque avec de l’éthanol en présence d’un catalyseur acide fort tel que l’acide sulfurique. La réaction est réalisée sous reflux pour assurer une conversion complète de l’acide en ester.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés en continu pour améliorer l’efficacité et le rendement. L’utilisation de catalyseurs immobilisés et de conditions réactionnelles optimisées peut encore améliorer la scalabilité de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
(2R,3S)-2-(4-chlorophénoxy)-3-hydroxybutanoate d’éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en cétone à l’aide d’oxydants tels que le chlorochromate de pyridinium (PCC).
Réduction : Le groupe ester peut être réduit en alcool à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4).
Substitution : Le groupe chlorophénoxy peut participer à des réactions de substitution nucléophile, où l’atome de chlore est remplacé par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : PCC dans le dichlorométhane (DCM) à température ambiante.
Réduction : LiAlH4 dans l’éther anhydre sous atmosphère inerte.
Substitution : Méthylate de sodium dans le méthanol à reflux.
Principaux produits formés
Oxydation : (2R,3S)-2-(4-chlorophénoxy)-3-oxobutanoate d’éthyle.
Réduction : (2R,3S)-2-(4-chlorophénoxy)-3-hydroxybutanol d’éthyle.
Substitution : (2R,3S)-2-(4-méthoxyphénoxy)-3-hydroxybutanoate d’éthyle.
Applications de recherche scientifique
(2R,3S)-2-(4-chlorophénoxy)-3-hydroxybutanoate d’éthyle a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction chiral pour la synthèse de molécules complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif présentant des propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies, notamment le cancer et les troubles cardiovasculaires.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits pharmaceutiques.
Applications De Recherche Scientifique
Ethyl (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
Le mécanisme d’action du (2R,3S)-2-(4-chlorophénoxy)-3-hydroxybutanoate d’éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber l’activité de certaines enzymes impliquées dans les voies inflammatoires, ce qui entraîne une diminution de l’inflammation.
Comparaison Avec Des Composés Similaires
(2R,3S)-2-(4-chlorophénoxy)-3-hydroxybutanoate d’éthyle peut être comparé à d’autres composés similaires, tels que :
(2R,3S)-2-(4-méthoxyphénoxy)-3-hydroxybutanoate d’éthyle : Structure similaire mais avec un groupe méthoxy au lieu d’un atome de chlore.
(2R,3S)-2-(4-bromophénoxy)-3-hydroxybutanoate d’éthyle : Structure similaire mais avec un atome de brome au lieu d’un atome de chlore.
(2R,3S)-2-(4-fluorophénoxy)-3-hydroxybutanoate d’éthyle : Structure similaire mais avec un atome de fluor au lieu d’un atome de chlore.
L’unicité du (2R,3S)-2-(4-chlorophénoxy)-3-hydroxybutanoate d’éthyle réside dans ses propriétés chimiques et sa réactivité spécifiques, qui peuvent être exploitées pour des applications ciblées dans la recherche et l’industrie.
Propriétés
Numéro CAS |
821783-49-7 |
|---|---|
Formule moléculaire |
C12H15ClO4 |
Poids moléculaire |
258.70 g/mol |
Nom IUPAC |
ethyl (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate |
InChI |
InChI=1S/C12H15ClO4/c1-3-16-12(15)11(8(2)14)17-10-6-4-9(13)5-7-10/h4-8,11,14H,3H2,1-2H3/t8-,11+/m0/s1 |
Clé InChI |
YKDDRVBXECKGDI-GZMMTYOYSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]([C@H](C)O)OC1=CC=C(C=C1)Cl |
SMILES canonique |
CCOC(=O)C(C(C)O)OC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


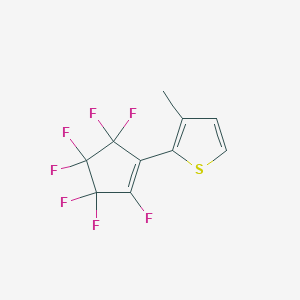


![2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane](/img/structure/B12539584.png)

![3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile](/img/structure/B12539588.png)
